
5-Fluoro-6-methylpicolinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methylpicolinohydrazide is a fluorinated organic compound that belongs to the class of picolinohydrazides It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position on the picolinohydrazide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpicolinohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-6-methylpicolinic acid.
Hydrazide Formation: The picolinic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-methylpicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinohydrazide ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted picolinohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methylpicolinohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methylpicolinohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
6-Fluoronicotinic acid: Another fluorinated pyridine derivative.
5-Fluoro-2-methylpyridine: A structurally related compound with similar properties.
Uniqueness
5-Fluoro-6-methylpicolinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the picolinohydrazide ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
Molekularformel |
C7H8FN3O |
|---|---|
Molekulargewicht |
169.16 g/mol |
IUPAC-Name |
5-fluoro-6-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8FN3O/c1-4-5(8)2-3-6(10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
IDWRHDRDOHGERH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C(=O)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


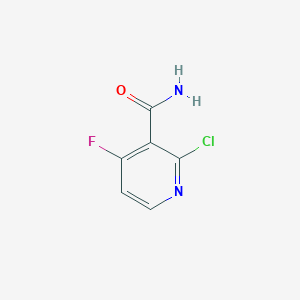
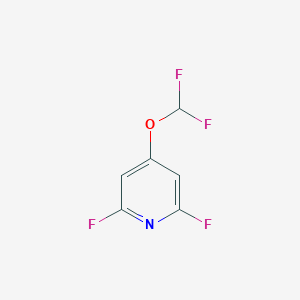
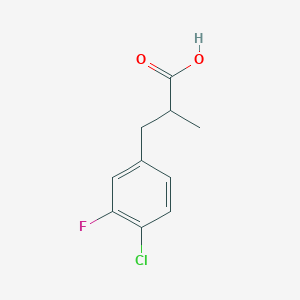
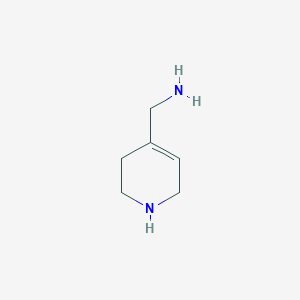
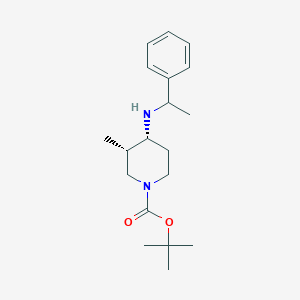
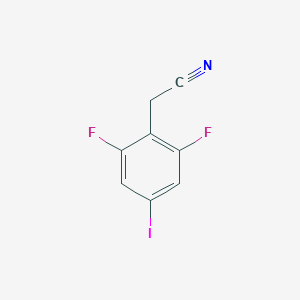
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
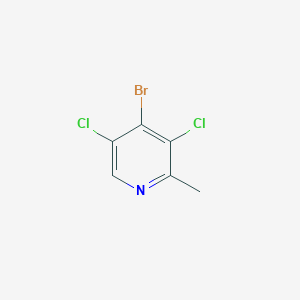
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)


![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
